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Compound of Interest

Compound Name: 2,3,5-Trifluorophenylacetic acid

Cat. No.: B141972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-
Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically
active compounds. The following sections detail its mass spectrometry, infrared, and nuclear
magnetic resonance spectroscopic characteristics. Due to the limited availability of published
experimental spectra, this guide combines predicted data with typical values for analogous
compounds to offer a robust reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry of 2,3,5-Trifluorophenylacetic acid (molar mass: 190.12 g/mol ) would
typically be performed using a soft ionization technique such as Electrospray lonization (ESI) to
minimize fragmentation and clearly identify the molecular ion. High-resolution mass
spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental
composition.

Table 1: Predicted Mass Spectrometry Data for 2,3,5-Trifluorophenylacetic Acid
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Adduct lon Predicted m/z
[M+H]* 191.0315
[M+Na]* 213.0134
[M-H]~ 189.0169

Data is predicted and may vary from experimental results.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of 2,3,5-
Trifluorophenylacetic acid.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an Electrospray lonization (ESI) source.

Procedure:

o Sample Preparation: A dilute solution of 2,3,5-Trifluorophenylacetic acid (approximately 1
mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

» Instrument Calibration: The mass spectrometer is calibrated using a standard solution of
known compounds to ensure high mass accuracy.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).

 lonization: The ESI source is operated in either positive or negative ion mode to generate the
desired adduct ions (e.g., [M+H]* or [M-H]7).

e Mass Analysis: The ions are guided into the mass analyzer, and the mass-to-charge ratio
(m/z) is measured with high resolution.

o Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the
molecular ion and its adducts. The measured accurate mass is then compared to the
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theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3,5-Trifluorophenylacetic acid will exhibit characteristic absorption

bands corresponding to its functional groups: the carboxylic acid (O-H and C=0 stretching) and

the trifluorinated benzene ring (C-F and C=C stretching).

Table 2: Expected Infrared Absorption Bands for 2,3,5-Trifluorophenylacetic Acid

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Carboxylic Acid O-H stretch 3300 - 2500 Broad, Strong
Carboxylic Acid C=0 stretch 1760 - 1690 Strong
Aromatic Ring C=C stretch 1600 - 1450 Medium
Aromatic Ring C-H stretch 3100 - 3000 Medium
Fluoroaromatic C-F stretch 1300 - 1100 Strong
Carboxylic Acid C-O stretch 1320 - 1210 Medium

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy

Objective: To identify the functional groups present in 2,3,5-Trifluorophenylacetic acid.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

o Sample Preparation: As 2,3,5-Trifluorophenylacetic acid is a solid, the sample can be

prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with

dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total
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Reflectance (ATR) accessory can be used, where a small amount of the solid sample is
placed directly onto the ATR crystal.

e Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded to subtract the contribution of atmospheric CO2 and water
vapor.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is acquired.

o Data Processing: The background spectrum is subtracted from the sample spectrum to
obtain the final IR spectrum of the compound. The characteristic absorption bands are then
identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of 2,3,5-
Trifluorophenylacetic acid, providing information on the proton, carbon, and fluorine
environments within the molecule.

'H NMR Spectroscopy

The H NMR spectrum will show signals for the methylene (-CHz-) and the carboxylic acid (-
COOH) protons, as well as the two aromatic protons. The chemical shifts and coupling patterns
will be influenced by the electron-withdrawing fluorine atoms.

Table 3: Predicted *H NMR Data for 2,3,5-Trifluorophenylacetic Acid

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)
-COOH 10-13 Singlet (broad)
Aromatic-H 70-75 Multiplet
-CHz- ~3.7 Singlet or Doublet

Predicted values are based on typical ranges for similar compounds and may vary with solvent
and instrument frequency.
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3C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene
carbon, and the six carbons of the aromatic ring. The carbons bonded to fluorine will exhibit C-
F coupling.

Table 4: Predicted 13C NMR Data for 2,3,5-Trifluorophenylacetic Acid

Carbon Predicted Chemical Shift (6, ppm)
C=0 170 - 180

C-F 140 - 165 (with C-F coupling)

C-H (aromatic) 110-130

C-C (aromatic) 120 - 140

-CH2- 30 - 45

Predicted values are based on typical ranges for similar compounds and may vary with solvent
and instrument frequency.

F NMR Spectroscopy

The 1°F NMR spectrum is crucial for characterizing fluorinated compounds and will show three
distinct signals for the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts
and coupling patterns (F-F and F-H couplings) provide valuable structural information.

Table 5: Predicted °F NMR Data for 2,3,5-Trifluorophenylacetic Acid

Fluorine Position Predicted Chemical Shift (6, ppm)

F-2, F-3, F-5 -110 to -160

Chemical shifts are relative to a standard such as CFCls. The exact values and multiplicities will
depend on the coupling between the fluorine atoms and with the aromatic protons.

Experimental Protocol: NMR Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in 2,3,5-
Trifluorophenylacetic acid.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz
or higher).

Procedure:

o Sample Preparation: Approximately 5-10 mg of 2,3,5-Trifluorophenylacetic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS) for 1H and 3C NMR,
is typically added.

 Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for H, 13C,
and *°F nuclei.

e 1H NMR Acquisition: A standard one-dimensional *H NMR spectrum is acquired.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired to obtain singlets
for each carbon, simplifying the spectrum.

e 19F NMR Acquisition: A one-dimensional *°*F NMR spectrum is acquired.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to
the internal standard. Integration of the H signals provides information on the relative
number of protons.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like 2,3,5-
Trifluorophenylacetic acid is outlined below.
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Compound Synthesis & Purification

Synthesis of 2,3,5-Trifluorophenylacetic Acid

'

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 2,3,5-Trifluorophenylacetic acid.

« To cite this document: BenchChem. [Spectroscopic Profile of 2,3,5-Trifluorophenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141972#spectroscopic-data-for-2-3-5-
trifluorophenylacetic-acid-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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